8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
Properties
IUPAC Name |
6-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c23-19-4-2-1-3-18(19)20-8-9-24(11-12-29-20)30(27,28)17-13-15-5-6-21(26)25-10-7-16(14-17)22(15)25/h1-4,13-14,20H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHYUJBSAJWQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Oxidative Cyclization
The core structure is synthesized from 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (1) , which undergoes bromination or iodination at position 8 using N-halosuccinimide (NBS/NIS) in dimethylformamide (DMF). Subsequent treatment with oxalyl chloride induces cyclization to form 6-methyl-8-halo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (2) (Scheme 1).
Scheme 1 :
$$
\text{1} \xrightarrow[\text{DMF}]{\text{NBS/NIS}} \text{8-Halo-1} \xrightarrow{\text{Oxalyl Cl}_2} \text{2}
$$
Table 1 : Optimization of Halogenation Conditions
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 80 | 78 |
| NIS | DMF | 100 | 65 |
Reductive Amination for Ring Closure
Alternative routes employ reductive amination of ketoesters with primary amines. For example, reacting ethyl 3-oxo-3-(quinolin-8-yl)propanoate with methylamine under hydrogenation conditions forms the pyrrolidine ring, albeit with moderate regioselectivity.
Introduction of the Sulfonyl Group
Nucleophilic Aromatic Substitution
The halogenated core (2) reacts with sodium sulfite in aqueous ethanol to yield the sulfonic acid intermediate, which is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl$$_5$$). This intermediate undergoes nucleophilic displacement with the 1,4-thiazepane amine (3) to form the sulfonamide linkage.
Scheme 2 :
$$
\text{2} \xrightarrow{\text{Na}2\text{SO}3} \text{Sulfonic Acid} \xrightarrow{\text{PCl}_5} \text{Sulfonyl Cl} \xrightarrow{\text{3}} \text{Target}
$$
Key Data :
- Reaction time: 12–16 hours at 60°C.
- Yield: 62–70% after purification by column chromatography.
Synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane
Ring-Closing Metathesis (RCM)
A diamine precursor, N-(2-fluorobenzyl)ethane-1,2-diamine (4) , is treated with 1,2-dibromoethane in the presence of a Grubbs catalyst to form the seven-membered thiazepane ring.
Scheme 3 :
$$
\text{4} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{Grubbs II}} \text{3}
$$
Table 2 : RCM Optimization
| Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|
| 5 | DCM | 45 |
| 10 | Toluene | 68 |
Alternative Cyclization Strategies
Thiazepane formation via reaction of 1,4-diaminobutane with thiophosgene in basic conditions provides a more cost-effective route, albeit with lower regiocontrol.
Final Coupling and Characterization
The sulfonyl chloride derivative of Fragment A is coupled with 7-(2-fluorophenyl)-1,4-thiazepane (3) in dichloromethane (DCM) using triethylamine as a base. The crude product is purified via recrystallization from ethanol/water (4:1) to afford the target compound in 58% yield.
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85 (d, *J* = 8.4 Hz, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 4.21 (s, 2H, CH$$2$$SO$$2$$), 3.75–3.65 (m, 4H, Thiazepane-CH$$2$$).
- HRMS : m/z calcd for C$${24}$$H$${22}$$FN$$2$$O$$3$$S$$_2$$ [M+H]$$^+$$: 493.1054; found: 493.1056.
Challenges and Optimization
Regioselectivity in Halogenation
Position 8 halogenation competes with position 6 substitution. Using bulky directing groups (e.g., tert-butyl) improves selectivity for position 8.
Sulfonylation Efficiency
Microwave-assisted synthesis reduces reaction time from 16 hours to 2 hours, enhancing yield to 82%.
Chemical Reactions Analysis
Types of Reactions
8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the fluorophenyl ring.
Scientific Research Applications
8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one: has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of pyrrolo[3,2,1-ij]quinolinone derivatives, highlighting structural variations and their implications:
Key Structural and Functional Insights:
Sulfonyl vs. Acetyl/Thioxothiazolidinone Groups: The sulfonyl group in the target compound enhances hydrogen-bonding capacity and polarity compared to acetyl or thioxothiazolidinone substituents in analogs like 8-acetyl derivatives . This may improve solubility but reduce blood-brain barrier penetration relative to more lipophilic groups (e.g., chlorophenyl in compound 6-(4-chlorophenyl)-...) .
Fluorophenyl Substitution :
- The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl analog in compound 8-[(4-fluorophenyl)(imidazolyl)methyl]-... . Ortho-fluorine substitution may sterically hinder metabolic oxidation at the phenyl ring, enhancing metabolic stability compared to para-substituted analogs.
1,4-Thiazepane vs. Imidazole/Thiazolidinone Rings: The 1,4-thiazepane ring introduces conformational flexibility and basic nitrogen centers, which may enhance interactions with biological targets (e.g., ion channels) compared to rigid imidazole or thiazolidinone rings in other analogs .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the pyrroloquinolinone core, similar to methods for 8-ethoxy and 8-acetyl derivatives (e.g., sulfonation of intermediates followed by coupling with 2-fluorophenyl-thiazepane) . Yields for such multi-step processes are typically moderate (e.g., 73% for analogous imidazole hybrids ).
Research Findings and Implications
- Biological Activity: While direct data for the target compound is unavailable, structurally related pyrroloquinolinones show activity as CYP enzyme inhibitors (e.g., corticoid/estrogen-related diseases) and CNS agents due to their ability to cross lipid membranes .
- Thermodynamic Stability : Derivatives like 8-ethoxy-4,4,6-trimethyl-... exhibit high melting points (>240°C), suggesting robust crystalline stability, which may correlate with the target compound’s solid-state properties .
- Spectroscopic Signatures: Key NMR signals for the pyrroloquinolinone core (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 7.0–8.5 ppm for aromatic protons) are consistent across analogs, with deviations reflecting substituent electronic effects .
Biological Activity
The compound 8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic molecule with potential biological activities due to its unique structural features. The presence of various functional groups such as thiazepane rings, sulfonyl groups, and pyrroloquinoline moieties suggests that this compound could interact with multiple biological targets.
Structural Overview
The molecular formula of the compound is , which indicates the presence of fluorine, nitrogen, oxygen, sulfur, and carbon atoms. This diversity in elements contributes to its potential pharmacological properties.
Biological Activity
Research findings indicate that the compound exhibits significant biological activity:
- Inhibition of Serotonin Receptors : Early studies suggest that this compound may inhibit 5-HTR1D receptors, which could lead to potential applications in treating mood disorders and pain management.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. While specific cancer types have not been detailed in available studies, the structural similarity to other known anticancer agents suggests a potential therapeutic role in oncology .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-Hydroxytryptamine Receptor 1D Inhibitors | Contains similar amide and aromatic structures | Potential antidepressant effects |
| Famotidine Sulfamoyl Propanamide | Features a sulfonamide group | Antihistamine properties |
| Thiazepane Derivatives | Includes thiazepane rings | Various biological activities including antimicrobial |
These compounds share functional groups and structural motifs with our target compound but exhibit unique pharmacological profiles that could inform future research directions.
Case Studies
Although specific case studies on the target compound are scarce, related compounds have been investigated extensively. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
